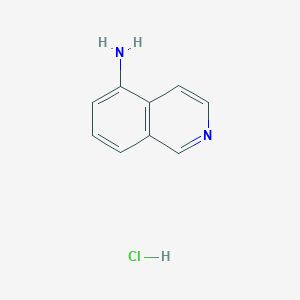

Isoquinolin-5-amine hydrochloride

説明

Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as organic and pharmaceutical chemistry .

作用機序

Target of Action

Isoquinolin-5-amine hydrochloride, also known as 5-Aminoisoquinoline, primarily targets a putative uncharacterized protein in Trypanosoma brucei brucei (strain 927/4 GUTat10.1) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness.

Mode of Action

It is known that the compound interacts with its target protein in trypanosoma brucei, potentially disrupting the normal functions of the parasite .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which could potentially affect its stability and efficacy. Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism.

生化学分析

Biochemical Properties

It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of Isoquinolin-5-amine hydrochloride is not well-defined. It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.

準備方法

Isoquinolin-5-amine hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .

化学反応の分析

Isoquinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.

Common reagents used in these reactions include strong acids like hydrochloric acid, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Isoquinolin-5-amine hydrochloride has a wide range of scientific research applications:

類似化合物との比較

Isoquinolin-5-amine hydrochloride can be compared with other similar compounds, such as:

5-Aminoisoquinoline: Another isoquinoline derivative with similar chemical properties.

Quinoline: A structural isomer of isoquinoline with different biological activities.

Bisbenzylisoquinolinium compounds: Compounds with two isoquinolinium structures linked by a carbon chain, used in various applications.

This compound is unique due to its specific structure and the wide range of biological activities it exhibits.

生物活性

Isoquinolin-5-amine hydrochloride, also known as 5-aminoisoquinoline, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its potential applications in various fields, including medicine and pharmacology.

This compound primarily targets a putative uncharacterized protein in Trypanosoma brucei brucei, a parasite responsible for African sleeping sickness. The compound disrupts normal cellular functions in the parasite, showcasing its potential as an anti-parasitic agent.

Key Mechanisms:

- Enzyme Interaction: Isoquinoline derivatives can interact with various enzymes and proteins, leading to altered biochemical pathways. This includes enzyme inhibition or activation and changes in gene expression.

- Cytotoxic Effects: Research has indicated that isoquinoline derivatives exhibit cytotoxic effects against human neuroblastoma cell lines, suggesting their potential use in cancer therapy.

This compound exhibits several noteworthy biochemical properties:

| Property | Description |

|---|---|

| Solubility | Water-soluble, enhancing its bioavailability |

| Chemical Structure | Contains an amino group that may facilitate binding to biological targets |

| Sensitivity | Sensitive to light, which may affect its stability and efficacy |

Biological Activities

The biological activities of this compound and its derivatives are extensive:

-

Antimicrobial Activity:

- Isoquinoline sulfonamides have shown antibacterial activity against fluoroquinolone-resistant Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

- Other isoquinoline derivatives have demonstrated effectiveness against various bacterial species, including Klebsiella pneumoniae .

- Antitumor Activity:

- Neuroprotective Effects:

Study on PARP Inhibition

A notable study investigated the effects of 5-aminoisoquinolinone (a related compound) on poly (ADP-ribose) synthetase (PARP) activity in cardiac myoblasts exposed to oxidative stress. The study demonstrated that pre-treatment with 5-aminoisoquinolinone significantly inhibited PARP activity, suggesting its potential role in protecting against oxidative damage during circulatory failure .

Antibacterial Screening

In another case, a library of isoquinoline derivatives was screened for antibacterial activity. Several compounds were identified with potent activity against resistant strains of bacteria, highlighting the therapeutic potential of isoquinoline-based compounds in treating infections caused by multidrug-resistant organisms .

Research Applications

This compound has broad applications across various scientific disciplines:

- Pharmaceutical Chemistry: Utilized in the synthesis of novel isoquinoline derivatives for drug development.

- Medical Research: Investigated for its potential roles in treating conditions such as cancer and infectious diseases.

- Biotechnology: Explored for applications in enzyme inhibition studies and cellular signaling pathways .

特性

IUPAC Name |

isoquinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWAKYMVKDTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639975 | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58143-00-3, 152814-23-8 | |

| Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。